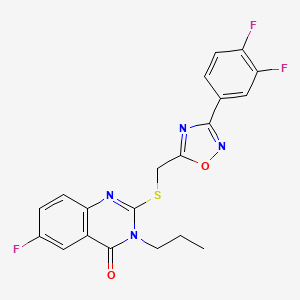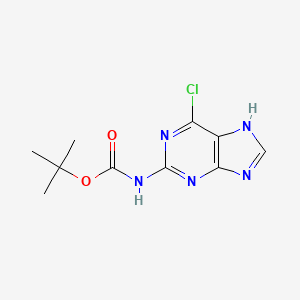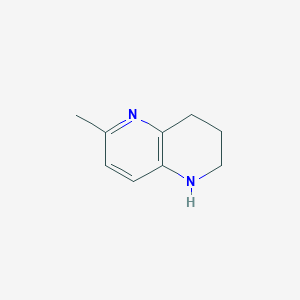
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a furan ring, and a piperidine ring. It also contains a carbonyl group and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole, furan, and piperidine rings would give the molecule a certain degree of rigidity. The electron-donating and -withdrawing properties of these rings could also affect the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions. The 1,2,3-triazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide, also known as N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide:
Antiviral Applications
This compound has shown potential as an antiviral agent. Its structure, which includes a triazole ring, is known for its ability to inhibit viral replication. Research has indicated that derivatives of triazole can be effective against a variety of viruses, including influenza and coronaviruses .
Anticancer Research
The compound’s unique structure allows it to interact with cancer cell receptors, potentially inhibiting their growth. Studies have shown that triazole derivatives can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for anticancer therapies .
Antimicrobial Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide has been studied for its antimicrobial properties. The triazole ring in its structure is known to disrupt microbial cell walls, making it effective against a range of bacteria and fungi .
Anti-inflammatory Effects
This compound has potential anti-inflammatory applications. The triazole and furan rings in its structure can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a candidate for treating inflammatory diseases such as arthritis .
Drug Delivery Systems
Due to its stable structure and ability to interact with various biological targets, this compound is being explored as a component in drug delivery systems. It can be used to enhance the delivery and efficacy of other therapeutic agents.
These applications highlight the versatility and potential of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide in various fields of scientific research.
Antiviral Activity Anticancer Research Antimicrobial Activity Anti-inflammatory Effects : Neuroprotective Agents : Agricultural Applications : Antioxidant Properties : Drug Delivery Systems
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c20-13-3-5-15(6-4-13)25-12-16(22-23-25)19(27)24-9-7-14(8-10-24)21-18(26)17-2-1-11-28-17/h1-6,11-12,14H,7-10H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALXROLCSFGBER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)
![2-Fluoro-2-(spiro[3.3]heptan-2-ylmethyl)propanedioic acid](/img/structure/B2416181.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2416183.png)

![3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2416188.png)
![8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2416189.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)

![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)